molecular formula C15H17NO3 B12502577 Ethyl 6-ethyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

Ethyl 6-ethyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B12502577
M. Wt: 259.30 g/mol
InChI Key: PIPMIQBHMIFSFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 6-ethyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is a quinolone derivative with a molecular formula of C14H15NO3. This compound is part of a class of heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-ethyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with aniline derivatives in the presence of a suitable catalyst . The reaction is usually carried out under reflux conditions with a solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as Lewis acids or transition metal complexes may be employed to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-ethyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 6-ethyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role in developing new therapeutic agents.

    Industry: Utilized in the production of dyes and pigments .

Mechanism of Action

The mechanism of action of ethyl 6-ethyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. It can inhibit enzymes or receptors involved in critical biological pathways. For example, it may inhibit bacterial DNA gyrase, leading to antibacterial effects . The compound’s structure allows it to bind to active sites of target proteins, disrupting their normal function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-ethyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl and methyl groups at positions 6 and 1, respectively, differentiate it from other quinolone derivatives, influencing its reactivity and interaction with biological targets .

Properties

Molecular Formula

C15H17NO3

Molecular Weight

259.30 g/mol

IUPAC Name

ethyl 6-ethyl-1-methyl-4-oxoquinoline-3-carboxylate

InChI

InChI=1S/C15H17NO3/c1-4-10-6-7-13-11(8-10)14(17)12(9-16(13)3)15(18)19-5-2/h6-9H,4-5H2,1-3H3

InChI Key

PIPMIQBHMIFSFR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)OCC)C

Origin of Product

United States

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